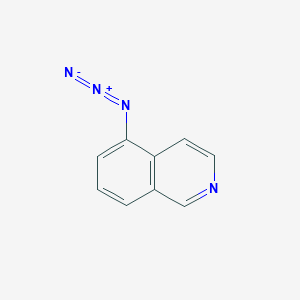

5-Azidoisoquinoline

Descripción general

Descripción

5-Azidoisoquinoline is a chemical compound used for pharmaceutical testing . It is a derivative of isoquinoline, a type of nitrogen-containing heterocycle .

Synthesis Analysis

The synthesis of azidoisoquinoline derivatives has been reported in several studies . A widely applicable one-pot methodology has been developed for the synthesis of these and related compounds . This method offers a tractable alternative to more difficult reactions in the conversion of alcohols to azides .Aplicaciones Científicas De Investigación

1. Applications in Biochemistry and Pharmacology

5-Azidoisoquinoline and its derivatives have been studied for various biochemical and pharmacological applications. For instance, a derivative, 5-azido[3H]trimethisoquin, was used to label the acetylcholine receptor from Torpedo marmorata electric organ. This research highlighted the potential of 5-azidoisoquinoline derivatives in studying the structure and function of receptors, particularly in understanding the binding sites for noncompetitive blockers (Oswald & Changeux, 1981). Furthermore, 5-Aminoisoquinolin-1-one (5-AIQ), a water-soluble derivative, has been used as a tool to study the effects of inhibition of the poly(ADP-ribose) polymerases (PARPs) in various diseases (Threadgill, 2015).

2. Use in Synthesis of Medicinal Compounds

5-Azidoisoquinoline derivatives have been utilized in synthesizing various medicinal compounds. For example, the synthesis of indenoisoquinolines, a class of compounds showing promise as anticancer agents, involves the incorporation of a nitrogen atom into the scaffold, which can be achieved using 5-azidoisoquinoline structures (Beck et al., 2016). Additionally, a series of azoquinoline derivatives based on the quinoline structure were studied for their potential use in applications exploiting photoinduced optical anisotropy (Bujak et al., 2020).

3. Research in Chemistry and Material Science

In chemistry and material science, 5-azidoisoquinoline derivatives have been investigated for their potential in various reactions and material applications. For instance, the synthesis of 5-(1,2,3,4-tetrahydroisoquinolin-1-yl)-1,3,4-oxadiazoles via DEAD-mediated oxidative Ugi/aza-Wittig reaction was developed using (N-isocyanimine)triphenylphosphorane, highlighting the versatility of 5-azidoisoquinoline in syntheticchemistry (Ding et al., 2020). Another study explored the anti-corrosion performance of 8-hydroxyquinoline derivatives, including 5-(azidomethyl)-7-(morpholinomethyl)quinolin-8-ol, for mild steel in acidic media, indicating the potential of these compounds in corrosion prevention applications (Douche et al., 2020).

4. Applications in Cancer Research

Several studies have investigated the use of 5-azidoisoquinoline derivatives in cancer research. For example, a DNA methyltransferase inhibitor containing a 5-azidoisoquinoline structure showed potential in reducing oral cavity carcinogenesis induced by 4-nitroquinoline 1-oxide in a mouse model (Tang et al., 2009). Additionally, research on aza-A-ring indenoisoquinoline topoisomerase I poisons, which are analogs of ellipticine alkaloids and have shown promise as anticancer agents, involved the use of 5-azidoisoquinoline derivatives (Zhang et al., 2000).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is structurally similar to 5-aminoisoquinoline, which targets a putative uncharacterized protein in trypanosoma brucei brucei

Mode of Action

The azide functional group is known for its superlative reactivity , which suggests that it may interact with its target protein in a way that disrupts its normal function. This could result in changes to the protein’s activity, stability, or interactions with other molecules.

Biochemical Pathways

For instance, 5-Aminoisoquinoline has been shown to have potential for altering dopaminergic neurotransmission

Result of Action

For instance, 5-Aminoisoquinoline has been shown to have potential anti-inflammatory effects

Propiedades

IUPAC Name |

5-azidoisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4/c10-13-12-9-3-1-2-7-6-11-5-4-8(7)9/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGSWHVLSSSEOSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Azidoisoquinoline | |

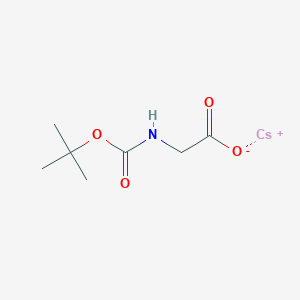

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

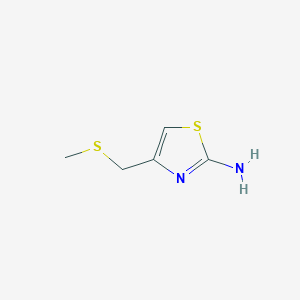

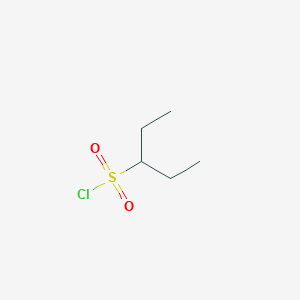

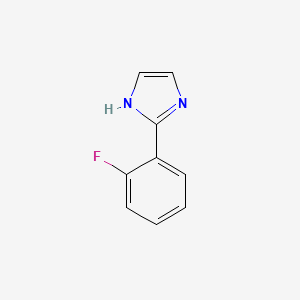

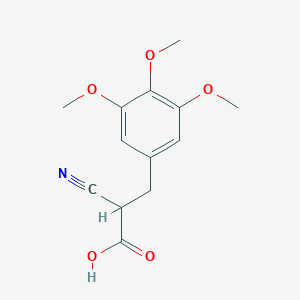

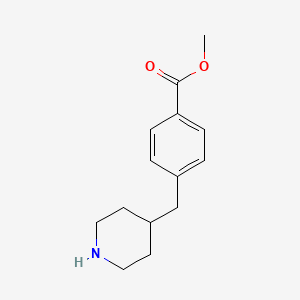

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(hydrazinecarbonyl)methyl]thiophene-2-carboxamide](/img/structure/B3370470.png)